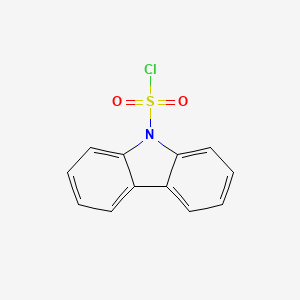
9H-Carbazole-9-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-9-sulfonyl chloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. The sulfonyl chloride group attached to the carbazole moiety enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method is the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the nitrogen atom of the carbazole ring . The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Carbazole-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The carbazole moiety can undergo oxidation to form carbazole-9-ol or reduction to form dihydrocarbazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carbazole-9-ol: Formed by oxidation.
Dihydrocarbazole Derivatives: Formed by reduction.
Applications De Recherche Scientifique
9H-Carbazole-9-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-Carbazole-9-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of diverse derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound, known for its excellent photoelectric properties and stability.
9H-Fluorene: Another biaryl compound with similar structural features but different electronic properties.
Dibenzothiophene: A sulfur-containing analog with distinct chemical reactivity.
Uniqueness: 9H-Carbazole-9-sulfonyl chloride stands out due to the presence of the sulfonyl chloride group, which significantly enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized derivatives .
Propriétés
Numéro CAS |
58750-82-6 |
|---|---|
Formule moléculaire |
C12H8ClNO2S |
Poids moléculaire |
265.72 g/mol |
Nom IUPAC |
carbazole-9-sulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO2S/c13-17(15,16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
Clé InChI |
ZLQCLADNAUNDLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


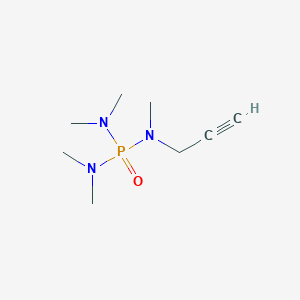
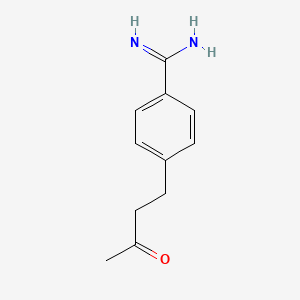
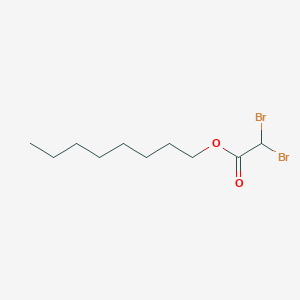
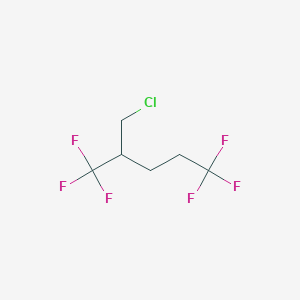




![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
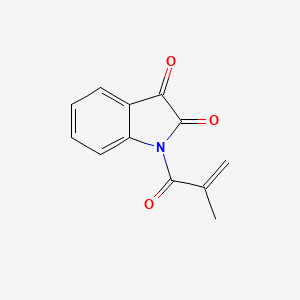



![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
